2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678305
InChI: InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2
SMILES:
Molecular Formula: C14H19N5O2
Molecular Weight: 297.38 g/mol

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

CAS No.:

Cat. No.: VC16678305

Molecular Formula: C14H19N5O2

Molecular Weight: 297.38 g/mol

* For research use only. Not for human or veterinary use.

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 -

Specification

Molecular Formula C14H19N5O2
Molecular Weight 297.38 g/mol
IUPAC Name 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine
Standard InChI InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2
Standard InChI Key APKHJGDGWQDBGM-SQUIKQQTSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H]
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC

Introduction

Chemical Structure and Nomenclature

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₁D₈N₅O₂
Molecular Weight297.38 g/mol
CAS Number1246820-89-2
Purity≥98% (HPLC)
Physical FormWhite to off-white crystalline solid
SolubilitySoluble in chloroform, DMSO, dichloromethane
Storage Conditions2–8°C, protected from light and moisture

Synthesis and Analytical Characterization

Deuterium Incorporation Strategies

Synthesis begins with the non-deuterated precursor, 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline, which undergoes hydrogen-deuterium exchange via catalytic deuteration. Palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or deuterated methanol) facilitates selective deuteration of the piperazine ring’s C-H bonds under mild reflux conditions (50–60°C) . Post-synthesis purification involves column chromatography and recrystallization from deuterated chloroform, yielding >98% isotopic enrichment as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Quality Control Metrics

Rigorous analytical protocols ensure batch-to-batch consistency:

  • HPLC: Reverse-phase C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30 v/v) mobile phase; retention time = 8.2 min .

  • NMR: ¹H NMR (400 MHz, DMSO-d6) shows absence of proton signals at δ 2.5–3.5 ppm (piperazine region), confirming complete deuteration .

  • MS: ESI+ mode reveals [M+H]⁺ ion at m/z 298.39, with a characteristic isotopic pattern distinguishing d8 from d0 analogs .

Pharmacological and Proteomic Applications

Drug Metabolism Studies

As a labeled metabolite of prazosin, this compound enables quantitative tracking of drug absorption, distribution, metabolism, and excretion (ADME). In vitro assays using human liver microsomes demonstrate its resistance to cytochrome P450-mediated oxidation compared to non-deuterated counterparts, underscoring deuterium’s kinetic isotope effect . Such data inform dose optimization and toxicity profiling for α₁-blockers .

Mass Spectrometry-Based Quantification

In proteomics, the d8 label serves as an internal standard for stable isotope dilution assays (SIDA). Co-eluting with unlabeled analytes during liquid chromatography, it facilitates precise quantification via mass shift detection (Δmlz = 8.05) . Applications include:

  • Pharmacokinetic modeling of terazosin in plasma .

  • Impurity profiling in Good Manufacturing Practice (GMP) batches of antihypertensive drugs .

Table 2: Representative Research Applications

ApplicationExperimental ModelKey Finding
Metabolic StabilityHuman hepatocytes40% reduction in clearance rate vs. d0 analog
Protein BindingSerum albumin affinity assays92% plasma protein binding
Impurity TrackingHPLC-MS/MSDetected at 0.1 ppm sensitivity

Future Directions and Research Gaps

While existing studies validate its utility in ADME and impurity analysis, unexplored opportunities include:

  • CNS Penetration Studies: Deuterium’s impact on blood-brain barrier permeability remains uncharacterized.

  • Thermodynamic Solubility Profiling: Systematic comparisons between deuterated and non-deuterated forms in biorelevant media.

  • Green Synthesis Methods: Developing solvent-free deuteration protocols to enhance sustainability.

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